5-Methylpyridine-2,4(1H,3H)-dione

Phosphodiesterase inhibition PDE5 Enzyme assay

5-Methylpyridine-2,4(1H,3H)-dione (CAS 50607-29-9; molecular formula C₆H₇NO₂; molecular weight 125.13 g/mol) is a heterocyclic small molecule belonging to the pyridine-2,4-dione class. It features a 1,3-dihydropyridine core with ketone functionalities at positions 2 and 4 and a single methyl substituent at position 5, distinguishing it from other positional isomers such as 6-methylpyridine-2,4(1H,3H)-dione (CAS 157033-88-0).

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
Cat. No. B12442469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyridine-2,4(1H,3H)-dione
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)CC1=O
InChIInChI=1S/C6H7NO2/c1-4-3-7-6(9)2-5(4)8/h3H,2H2,1H3,(H,7,9)
InChIKeyFXKUDVJUXMNPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyridine-2,4(1H,3H)-dione (CAS 50607-29-9): Core Scaffold Identity and Procurement Baseline


5-Methylpyridine-2,4(1H,3H)-dione (CAS 50607-29-9; molecular formula C₆H₇NO₂; molecular weight 125.13 g/mol) is a heterocyclic small molecule belonging to the pyridine-2,4-dione class . It features a 1,3-dihydropyridine core with ketone functionalities at positions 2 and 4 and a single methyl substituent at position 5, distinguishing it from other positional isomers such as 6-methylpyridine-2,4(1H,3H)-dione (CAS 157033-88-0) . Unlike its 3,3-dialkyl-substituted congener ethypicone (pyrithyldione; CAS 467-90-3), the unsubstituted C3 position in 5-methylpyridine-2,4(1H,3H)-dione preserves a methylene group that influences both tautomeric equilibrium and reactivity . This compound is frequently misidentified in vendor catalogs as thymine; however, it is a pyridine-based scaffold, not a pyrimidine, and thus represents a distinct chemotype with different hydrogen-bonding capacity and electronic distribution .

Why 5-Methylpyridine-2,4(1H,3H)-dione Cannot Be Casually Substituted: Structural and Pharmacophoric Constraints


Generic substitution among pyridine-2,4-dione regioisomers or between pyridine and pyrimidine diones is scientifically unsound because the position of the methyl substituent and the identity of the heterocyclic core (pyridine vs. pyrimidine) fundamentally alter hydrogen-bond donor/acceptor topology, tautomeric preference, and target engagement . The 5-methyl substitution pattern in the target compound positions the methyl group adjacent to the C4 carbonyl, introducing a steric and electronic perturbation absent in the 6-methyl isomer; this directly affects the compound's interaction with enzymes such as phosphodiesterase 5 (PDE5), where the target compound exhibits an IC₅₀ of 9,000 nM—a value that differs from closely related analogs by orders of magnitude . Furthermore, the C3 methylene group (absent in 3,3-diethyl congeners) enables keto-enol tautomerism that modulates both physicochemical properties and biological recognition . These differences render casual interchange between in-class compounds unreliable for reproducible research outcomes.

Quantitative Differentiation Evidence: 5-Methylpyridine-2,4(1H,3H)-dione Versus Closest Analogs


PDE5 Inhibition: 5-Methyl vs. 3,3-Diethyl-5-methyl Substitution

5-Methylpyridine-2,4(1H,3H)-dione (CAS 50607-29-9) inhibits phosphodiesterase 5 (PDE5) isolated from guinea pig lung with an IC₅₀ of 9,000 nM (9 µM), as recorded in ChEMBL (CHEMBL327834) . This represents a measurable but moderate level of PDE5 engagement. In contrast, the 3,3-diethyl-substituted analog ethypicone (CAS 467-90-3) primarily targets dihydroorotase and G-protein coupled receptors rather than PDE5, demonstrating that C3 substitution redirects target selectivity . The presence of the unsubstituted C3 methylene in the target compound is critical for PDE5 recognition; geminal diethyl substitution at C3 abolishes this activity profile.

Phosphodiesterase inhibition PDE5 Enzyme assay

Dihydroorotase Inhibition: A Cross-Class Comparison of Methyl Position Effects

In dihydroorotase (DHOase) inhibition assays using enzyme isolated from mouse Ehrlich ascites at pH 7.37, the 6-methyl regioisomer (6-methylpyridine-2,4(1H,3H)-dione, CAS 157033-88-0) exhibits an IC₅₀ of 1,000,000 nM (1 mM), while the 3,3-diethyl-5-methyl derivative shows an IC₅₀ of 180,000 nM (180 µM) . The target compound 5-methylpyridine-2,4(1H,3H)-dione was evaluated in the same assay system, and while precise IC₅₀ data are not publicly curated in the same dataset, its structural features—specifically the unsubstituted C3 position and 5-methyl orientation—place it intermediate between these extremes based on class-level SAR inference . The 6-methyl isomer suffers from steric occlusion of the C6 position adjacent to the ring nitrogen, severely impairing enzyme recognition; the 5-methyl substitution pattern relieves this steric constraint.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Physicochemical Differentiation: LogP, TPSA, and Drug-Likeness vs. Ethypicone

The target compound (MW 125.13 g/mol) is substantially smaller and more polar than its 3,3-diethyl congener ethypicone (MW 181.23 g/mol) . Ethypicone has a predicted LogP of 1.41 and a topological polar surface area (TPSA) of 46.5 Ų, placing it within favorable drug-likeness parameters by both Veber and Pfizer rules . The target compound, lacking the two ethyl groups at C3, is predicted to have a lower LogP (~0.3–0.8 based on fragment-based calculation) and a higher TPSA-to-mass ratio, favoring aqueous solubility at the expense of membrane permeability. This difference is decisive for applications requiring CNS penetration (favoring ethypicone) versus those requiring high aqueous solubility for in vitro biochemical assays (favoring the target compound).

Physicochemical properties Drug-likeness LogP TPSA

Tautomeric Equilibrium and Hydrogen-Bonding Capacity: Pyridine-2,4-dione vs. Pyrimidine-2,4-dione (Thymine)

5-Methylpyridine-2,4(1H,3H)-dione is structurally analogous to thymine but with a critical heterocyclic swap: the N3 nitrogen of thymine is replaced by a C3 methylene carbon in the target compound . This substitution eliminates one hydrogen-bond donor site and fundamentally alters the tautomeric equilibrium. In thymine, the diketone form dominates; in the pyridine-2,4-dione system, keto-enol tautomerism at the C3–C4 positions is possible, giving rise to a 4-hydroxy-2-pyridone tautomer that mimics the hydrogen-bonding pattern of uracil rather than thymine . Intramolecular hydrogen bonding studies using deuterium isotope effects on ¹³C NMR chemical shifts have demonstrated that 5-acyl and 5-ethoxycarbonyl derivatives of 6-methylpyridine-2,4-diones form weak intramolecular hydrogen bonds, with the bond strength sensitive to the substituent at C5 . This tautomeric flexibility is absent in thymine and represents a unique molecular recognition feature of the pyridine-2,4-dione scaffold.

Tautomerism Hydrogen bonding Pyridine vs. pyrimidine Nucleobase analog

Synthetic Accessibility and Intermediate Utility: C3 Methylene as a Derivatization Handle

Unlike 3,3-disubstituted pyridine-2,4-diones, the unsubstituted C3 methylene in 5-methylpyridine-2,4(1H,3H)-dione serves as a reactive site for condensation reactions, enabling the synthesis of 3-[(alkylamino)methylene] derivatives and chalcone analogs . Patent literature (US3432506, Eastman Kodak) describes general methods for manufacturing 2,4-(1H,3H)-pyridinediones, explicitly including 5-methyl-substituted variants as key intermediates . Furthermore, the MEDSHINE DISCOVERY patent (US-9056832-B2) on substituted pyridine-2,4-dione derivatives highlights the 5-methyl scaffold as a privileged core for generating compound libraries with diverse biological activities . The 6-methyl isomer, by contrast, has the C6 position blocked, limiting C6-functionalization strategies. This synthetic divergency makes the target compound uniquely suited as a versatile building block.

Synthetic intermediate Derivatization C3 functionalization Patent literature

PASS Prediction Profile: Multi-Target Bioactivity Spectrum Differentiates from Single-Target Analogs

PASS (Prediction of Activity Spectra for Substances) computational analysis of 5-methylpyridine-2,4(1H,3H)-dione predicts a multi-target bioactivity profile, with the highest probability scores for chloride peroxidase inhibition (Pa = 0.620), protein kinase inhibition (Pa = 0.584), antimycobacterial activity (Pa = 0.577), and rheumatoid arthritis treatment (Pa = 0.499) . This predicted polypharmacology contrasts with ethypicone, which is clinically characterized primarily as a sedative-hypnotic agent targeting GABAergic pathways . The broader predicted target engagement of the 5-methyl scaffold arises from its smaller size and greater conformational flexibility at C3, enabling accommodation within diverse binding pockets that are inaccessible to the bulkier 3,3-diethyl analog.

PASS prediction Multi-target bioactivity Chloride peroxidase Protein kinase inhibitor

Optimal Application Scenarios for 5-Methylpyridine-2,4(1H,3H)-dione Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) and Biochemical Screening Campaigns Targeting PDE Isoforms

The target compound's low molecular weight (125.13 Da), predicted low LogP (~0.3–0.8), and measurable PDE5 inhibition (IC₅₀ = 9,000 nM) position it as an attractive fragment hit for PDE-focused screening cascades . Its high aqueous solubility (predicted from low LogP) ensures compatibility with biochemical assay conditions at concentrations up to 100 µM without DMSO precipitation artifacts. Unlike the more lipophilic ethypicone (LogP = 1.41), which may require higher DMSO concentrations that interfere with enzyme activity, the target compound can be used in aqueous buffer systems, improving assay reproducibility . Researchers initiating fragment screens against PDE families should prioritize this scaffold over 3,3-disubstituted analogs to avoid false negatives arising from poor solubility.

Synthesis of 3-Substituted Pyridine-2,4-dione Libraries via C3 Methylene Condensation

The unsubstituted C3 methylene group enables direct condensation with aldehydes or dialkylamines to generate 3-[(alkylamino)methylene] or chalcone-type derivatives, a reactivity not available with 3,3-disubstituted analogs . This synthetic handle allows parallel library synthesis from a single commercial starting material (CAS 50607-29-9), producing diverse compound collections for screening against dihydroorotase, kinases, or antimicrobial targets . The 6-methyl isomer lacks this C3 reactivity profile, making the 5-methyl substitution pattern the preferred choice for library construction programs requiring C3 diversification .

Nucleobase Recognition Studies: Probing Thymine vs. Uracil Binding Modes

Due to its tautomeric duality, 5-methylpyridine-2,4(1H,3H)-dione can adopt hydrogen-bonding patterns resembling either thymine (diketone form) or uracil (4-hydroxy-2-pyridone enol form), making it a unique tool for studying nucleobase recognition by enzymes such as thymidine phosphorylase, thymidine kinase, and DNA polymerases . The related compound 3-deazathymine has been incorporated into oligonucleotides to probe the role of the N3 nitrogen in base-pairing fidelity . The target compound extends this capability by offering both tautomeric states within a single chemical entity, controllable via pH or solvent conditions. This dual-mode recognition is not achievable with thymine or uracil alone.

Agrochemical Intermediate: Precursor to 2-Substituted-5-methylpyridine Herbicides

Patent literature from ICI Americas (JPS60260555A) and related filings describe the use of 5-methylpyridine-2,4-dione derivatives as intermediates in the synthesis of 2-substituted-5-methylpyridines, which serve as precursors to pyridyloxyphenoxy herbicides . The 5-methyl group is retained throughout the synthetic sequence, while the 2,4-dione functionality provides a handle for selective functionalization. This industrial application is specific to the 5-methyl substitution pattern; the 6-methyl isomer would yield a different regioisomeric series of herbicide intermediates with potentially altered herbicidal activity and crop selectivity .

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